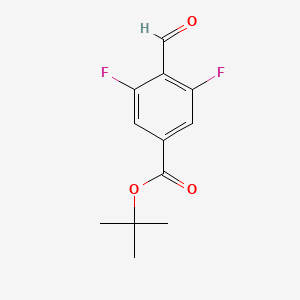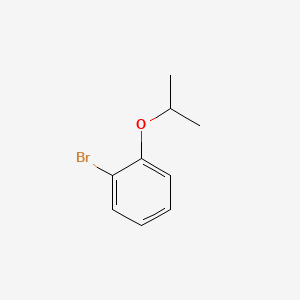![molecular formula C8H6BrNO B1289023 5-(Brommethyl)benzo[d]oxazol CAS No. 181038-98-2](/img/structure/B1289023.png)
5-(Brommethyl)benzo[d]oxazol
Übersicht
Beschreibung
5-(Bromomethyl)benzo[d]oxazole: is a heterocyclic organic compound with the molecular formula C8H6BrNO. It is a derivative of benzoxazole, where a bromomethyl group is attached to the fifth position of the benzene ring.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Wirkmechanismus
Target of Action
It is known that oxazole derivatives, which include 5-(bromomethyl)benzo[d]oxazole, have a wide spectrum of biological activities and can interact with various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant properties .
Action Environment
It is known that the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°c .
Biochemische Analyse
Biochemical Properties
5-(Bromomethyl)benzo[d]oxazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the specific context .
Cellular Effects
The effects of 5-(Bromomethyl)benzo[d]oxazole on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 5-(Bromomethyl)benzo[d]oxazole can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, 5-(Bromomethyl)benzo[d]oxazole exerts its effects through several mechanisms. One key mechanism involves the covalent modification of cysteine residues on target proteins, leading to changes in protein structure and function. This compound can also inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, 5-(Bromomethyl)benzo[d]oxazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Bromomethyl)benzo[d]oxazole can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the degradation products may exhibit different biochemical properties, potentially affecting cellular function. Long-term studies have shown that continuous exposure to 5-(Bromomethyl)benzo[d]oxazole can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(Bromomethyl)benzo[d]oxazole in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, 5-(Bromomethyl)benzo[d]oxazole can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to a marked change in biological response. Toxicological studies have highlighted the importance of careful dosage control to minimize adverse effects .
Metabolic Pathways
5-(Bromomethyl)benzo[d]oxazole is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. The interaction of 5-(Bromomethyl)benzo[d]oxazole with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(Bromomethyl)benzo[d]oxazole is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 5-(Bromomethyl)benzo[d]oxazole can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 5-(Bromomethyl)benzo[d]oxazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. The localization of 5-(Bromomethyl)benzo[d]oxazole within subcellular compartments can impact its activity and function, as well as its interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)benzo[d]oxazole typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 5-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of 5-(Bromomethyl)benzo[d]oxazole may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)benzo[d]oxazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylbenzo[d]oxazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloromethylbenzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Aminomethylbenzo[d]oxazole: Contains an amino group, which significantly alters its chemical properties and applications.
Uniqueness
5-(Bromomethyl)benzo[d]oxazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZMESZBOHMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)
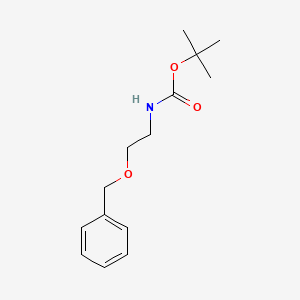


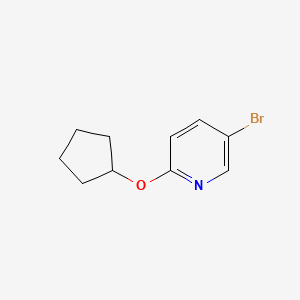
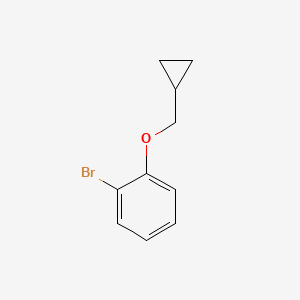
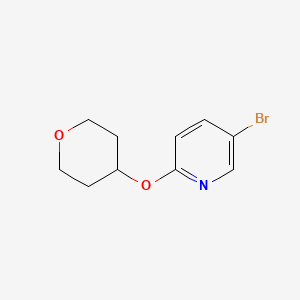
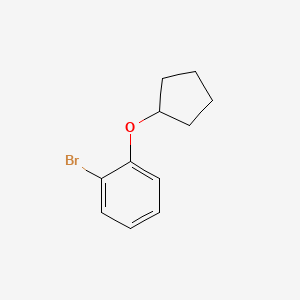
![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)
